molecular formula C15H15N5O3 B11373204 N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methoxybenzamide

N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methoxybenzamide

Cat. No.: B11373204
M. Wt: 313.31 g/mol
InChI Key: SCROLCQFFNZWRY-UHFFFAOYSA-N
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Description

N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-METHOXYBENZAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Properties

Molecular Formula

C15H15N5O3

Molecular Weight

313.31 g/mol

IUPAC Name

N-(5,6-dimethyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methoxybenzamide

InChI

InChI=1S/C15H15N5O3/c1-8-9(2)16-15-18-14(19-20(15)13(8)22)17-12(21)10-5-4-6-11(7-10)23-3/h4-7H,1-3H3,(H2,16,17,18,19,21)

InChI Key

SCROLCQFFNZWRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2N=C(NN2C1=O)NC(=O)C3=CC(=CC=C3)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-METHOXYBENZAMIDE typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established. This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time .

Industrial Production Methods

the scale-up reaction and late-stage functionalization of triazolopyrimidine derivatives demonstrate its synthetic utility .

Chemical Reactions Analysis

Types of Reactions

N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-METHOXYBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include fuming nitric acid for nitration, hydrogen in the presence of Raney nickel for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. For example, triazolopyrimidine derivatives are known to act as inhibitors of various enzymes, including JAK1, JAK2, and PHD-1 . These interactions can lead to the modulation of biological pathways involved in diseases such as cancer and cardiovascular disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{7-HYDROXY-5,6-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-3-METHOXYBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

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